1-Methyl-5-oxopyrrolidine-3-acetic Acid
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Overview
Description
1-Methyl-5-oxopyrrolidine-3-acetic Acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxopyrrolidine-3-acetic Acid can be synthesized through several methods. One common approach involves the condensation of carboxamide and carbothioamides in an alkaline medium, which furnishes the desired product . Another method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and yield. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxopyrrolidine-3-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . Reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-3-acetic Acid has several scientific research applications:
Comparison with Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with similar structural features.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups attached to the pyrrolidine ring.
Uniqueness: 1-Methyl-5-oxopyrrolidine-3-acetic Acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZQJHZLDAKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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